Cas no 1691767-01-7 (1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid)

1-(2-Acetamidoethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core functionalized with a carboxylic acid group and an acetamidoethyl side chain. This structure imparts versatility in synthetic and medicinal chemistry applications, particularly as an intermediate in the preparation of biologically active molecules. The carboxylic acid moiety enables further derivatization, while the acetamidoethyl group enhances solubility and potential interactions with biological targets. Its well-defined chemical properties make it suitable for use in peptide mimetics, enzyme inhibitors, and ligand design. The compound’s stability under standard laboratory conditions ensures reliable handling and storage, supporting its utility in research and pharmaceutical development.
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid structure
1691767-01-7 structure
Product name:1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
CAS No:1691767-01-7
MF:C8H11N3O3
MW:197.191241502762
CID:5950235
PubChem ID:107496341

1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
    • 1691767-01-7
    • EN300-2069677
    • Inchi: 1S/C8H11N3O3/c1-6(12)9-2-3-11-4-7(8(13)14)10-5-11/h4-5H,2-3H2,1H3,(H,9,12)(H,13,14)
    • InChI Key: FDGADJPTSPHBGF-UHFFFAOYSA-N
    • SMILES: O=C(C)NCCN1C=NC(C(=O)O)=C1

Computed Properties

  • Exact Mass: 197.08004122g/mol
  • Monoisotopic Mass: 197.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 84.2Ų

1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2069677-2.5g
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
1691767-01-7
2.5g
$1735.0 2023-09-16
Enamine
EN300-2069677-1g
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
1691767-01-7
1g
$884.0 2023-09-16
Enamine
EN300-2069677-5g
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
1691767-01-7
5g
$2566.0 2023-09-16
Enamine
EN300-2069677-1.0g
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
1691767-01-7
1g
$1572.0 2023-05-24
Enamine
EN300-2069677-10.0g
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
1691767-01-7
10g
$6758.0 2023-05-24
Enamine
EN300-2069677-0.25g
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
1691767-01-7
0.25g
$814.0 2023-09-16
Enamine
EN300-2069677-0.5g
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
1691767-01-7
0.5g
$849.0 2023-09-16
Enamine
EN300-2069677-5.0g
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
1691767-01-7
5g
$4557.0 2023-05-24
Enamine
EN300-2069677-10g
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
1691767-01-7
10g
$3807.0 2023-09-16
Enamine
EN300-2069677-0.05g
1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid
1691767-01-7
0.05g
$744.0 2023-09-16

Additional information on 1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid

Comprehensive Overview of 1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid (CAS No. 1691767-01-7)

1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid (CAS No. 1691767-01-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique imidazole core and acetamidoethyl side chain, is widely explored for its potential applications in drug development, particularly in targeting enzyme inhibition and modulating biological pathways. Researchers are increasingly interested in its role as a building block for synthesizing novel therapeutics, given its structural versatility and compatibility with various chemical reactions.

The growing demand for imidazole derivatives in medicinal chemistry has propelled studies on 1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid. Its carboxylic acid functional group allows for further derivatization, making it a valuable intermediate in designing small-molecule inhibitors or bioconjugates. Recent trends in AI-driven drug discovery have also highlighted the importance of such compounds, as machine learning models frequently identify imidazole-based scaffolds for their binding affinity and metabolic stability. This aligns with the broader industry focus on precision medicine and targeted therapies.

From a synthetic perspective, CAS No. 1691767-01-7 is often utilized in peptide mimetics and heterocyclic chemistry. Its compatibility with solid-phase synthesis techniques makes it attractive for high-throughput screening campaigns. Additionally, its stability under physiological conditions has prompted investigations into its use as a prodrug component or biomarker carrier. These attributes address common search queries like "imidazole derivatives in drug design" or "carboxylic acid functionalization strategies," reflecting the compound's relevance in contemporary research.

Environmental and green chemistry considerations are another hotspot tied to this compound. With the rise of sustainable synthesis methods, researchers are evaluating eco-friendly protocols to produce 1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid with minimal waste. This resonates with frequently searched terms such as "green synthesis of heterocycles" and "biodegradable pharmaceutical intermediates." Such advancements not only enhance the compound's appeal but also align with global sustainability goals.

In analytical applications, CAS No. 1691767-01-7 is often characterized using HPLC, NMR, and mass spectrometry to ensure purity and structural integrity. Quality control remains a critical topic, as evidenced by searches for "analytical validation of imidazole compounds" and "spectroscopic techniques for carboxylic acids." These methodologies are essential for meeting regulatory standards in pharmaceutical manufacturing.

Looking ahead, the versatility of 1-(2-acetamidoethyl)-1H-imidazole-4-carboxylic acid positions it as a key player in interdisciplinary research. Whether in cancer therapeutics, neurodegenerative disease studies, or material science, its applications continue to expand. By addressing both foundational chemistry and cutting-edge trends, this compound exemplifies the intersection of tradition and innovation in modern science.

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